![molecular formula C16H16N4O4S B2771613 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034401-81-3](/img/structure/B2771613.png)
1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Scientific Research Applications
Amnesia-Reversal Activity and Neuropharmacological Applications
The compound 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has been explored for its potential in reversing amnesia, specifically targeting electroconvulsive shock (ECS) induced amnesia in mice. Research conducted by Butler et al. (1987) demonstrated that certain cyclic imides, including structures related to this compound, could potentially reverse ECS-induced amnesia. Their study explored the effects of various structural modifications on the biological activity, finding specific configurations that showed promising results in improving cognitive functions in both animal models and potentially cognitively impaired human subjects. This research suggests a potential avenue for treating cognitive impairments related to memory loss (Butler et al., 1987).
Synthetic Methodology and Chemical Reactions
The chemical synthesis and reactions involving compounds similar to this compound have been extensively studied to understand their structural and chemical properties. For example, Shaterian and Mohammadnia (2012) described a novel synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using basic ionic liquids as catalysts, highlighting the versatility and reactivity of these heterocyclic compounds under different synthetic conditions. Such research not only expands the chemical knowledge base but also opens up new possibilities for creating compounds with potential therapeutic applications (Shaterian & Mohammadnia, 2012).
Polymorphism and Structural Studies
The study of polymorphism and structural characterization is vital in understanding the physical and chemical properties of pharmaceutical compounds. Mohamed et al. (2016) conducted research on pyrazolidine-3,5-diones derivatives, examining their crystalline forms and proposing mechanisms based on their findings. Such studies are crucial in the pharmaceutical industry, where the polymorphic form of a drug can significantly affect its bioavailability, stability, and solubility. The investigation into the polymorphism of these compounds provides essential insights into optimizing their therapeutic efficacy (Mohamed et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site on the receptor, influencing receptor activity indirectly. As a negative modulator, this compound reduces the receptor’s response to glutamate, the natural ligand .
Biochemical Pathways
The modulation of mGluR2 affects the glutamatergic system in the central nervous system (CNS), which is involved in synaptic transmission and neuronal excitability . The binding of glutamate to mGluR2 activates intracellular signaling partners, leading to various cellular events .
Result of Action
The modulation of mGluR2 by this compound can potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies . This is consistent with the primary localization of mGluR2 in brain areas such as the cortex, hippocampus, and the striatum .
Future Directions
properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-15-5-6-16(22)20(15)12-1-3-14(4-2-12)25(23,24)18-9-10-19-13(11-18)7-8-17-19/h1-4,7-8H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJBTRRZUHNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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